![molecular formula C12H13ClN2O2 B3159476 methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate CAS No. 862377-53-5](/img/structure/B3159476.png)
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, also known as chloroindanylpropionate, is a synthetic indole derivative that has been used in a variety of scientific experiments due to its unique properties. It is a derivative of indole, an aromatic heterocyclic organic compound that is found in many natural products, and is composed of two nitrogen-containing rings. The chemical structure of chloroindanylpropionate consists of a 7-chloro-1H-indol-3-yl group attached to a propanoate group, with a methyl group attached to the nitrogen of the indole ring. Chloroindanylpropionate has been used in a variety of scientific applications, including the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as an active ingredient in drug development.
Scientific Research Applications
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .
Antiviral Activity
Some indole derivatives have been reported as antiviral agents . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-HIV Activity
Indole derivatives have been used in the development of anti-HIV drugs . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their potential as anti-HIV-1 agents .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, which makes them potential candidates for the development of antioxidant drugs .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of new drugs to manage blood sugar levels .
Antimalarial Activity
Indole derivatives have been used in the development of antimalarial drugs . Their unique chemical structure allows them to interfere with the life cycle of malaria parasites .
Mechanism of Action
Target of Action
Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological context . They can interact with their targets in different ways, leading to various biological effects . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by its interaction with its targets. Indole derivatives can induce a wide range of effects due to their diverse biological activities . .
properties
IUPAC Name |
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCFRDQHOTFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.